2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized using various reagents and conditions.
Coupling Reactions: The final step often involves coupling the functionalized pyrrolidine with the pyrimidine ring, using methods such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Neuroprotection: Some derivatives of pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties.
Antimicrobial Activity: Pyrimidine derivatives are also studied for their antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share similar structural features but differ in their biological activities.
Pyrimidine Derivatives: Other pyrimidine derivatives, such as triazole-pyrimidine hybrids, have shown different biological activities, highlighting the uniqueness of the compound .
Properties
Molecular Formula |
C15H15F3N4O |
---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H15F3N4O/c1-10-8-19-5-2-12(10)23-11-4-7-22(9-11)14-20-6-3-13(21-14)15(16,17)18/h2-3,5-6,8,11H,4,7,9H2,1H3 |
InChI Key |
GQTNFHBRMLSLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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